Methyl 4-(3-methylbutanoyl)benzoate
Description
Methyl 4-(3-methylbutanoyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position and a branched 3-methylbutanoyl substituent. Its molecular formula is C${14}$H${18}$O$_3$, with a molecular weight of 234.29 g/mol. The compound is synthesized via multi-step organic reactions, often involving coupling of acyl groups to aromatic rings followed by esterification. Key characterization data include 1H NMR (δ 7.98–7.96, m, 2H; δ 7.58, d, J = 8.7 Hz, 1H) and HRMS (observed [M+H]$^+$: 439.2419) . The branched acyl group contributes to its lipophilicity and steric profile, distinguishing it from simpler benzoate esters.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 4-(3-methylbutanoyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-9(2)8-12(14)10-4-6-11(7-5-10)13(15)16-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
HSBBXGHBQXBHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Structural Comparison of Methyl Benzoate Derivatives
| Compound Name | Substituent(s) at Para Position | Ester Group | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 4-(3-methylbutanoyl)benzoate | 3-Methylbutanoyl | Methyl | Acyl, ester | 234.29 |
| Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) | Quinoline-piperazine-carbonyl | Methyl | Quinoline, piperazine, ester | ~480 (estimated) |
| Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) | Pyridazin-3-yl-phenethylamino | Ethyl | Pyridazine, amino, ester | ~365 (estimated) |
| Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) | Ureido-phenylacetamido | Methyl | Ureido, amide, ester | 438.1 ([M+H]$^+$) |
- Key Observations: Ester Group: Methyl esters (e.g., target compound, C1, 4b) are less lipophilic than ethyl esters (e.g., I-6230) but more reactive toward hydrolysis. Substituent Complexity: Quinoline-piperazine derivatives (C1–C7) exhibit higher molecular weights and steric bulk compared to the target compound, likely reducing solubility . Functional Groups: Ureido and amide groups (4b, 4c) introduce hydrogen-bonding capacity, enhancing polarity relative to the target’s acyl group .
Analytical and Physicochemical Properties
Table 3: Analytical Data and Physical Properties
| Compound Name | 1H NMR Features | HRMS/[M+H]$^+$ | Melting Point (°C) | Solubility Predictions |
|---|---|---|---|---|
| This compound | δ 7.98–7.96 (m, 2H), δ 7.58 (d, 1H) | 439.2419 | 72–74 | Moderate (lipophilic) |
| C1 (quinoline derivative) | Complex aromatic splitting | ~480 (estimated) | Not reported | Low (bulky substituents) |
| 4b (ureido derivative) | Ureido protons at δ 6.5–8.0 | 438.1 | Not reported | Moderate (polar groups) |
- Key Observations: The target’s 1H NMR spectrum is simpler than quinoline derivatives, which exhibit complex splitting from piperazine and quinoline protons . The melting point (72–74°C) suggests moderate crystallinity, influenced by the branched acyl group’s steric effects .
Reactivity and Stability
- 3-Methylbutanoyl Group: The branched chain may hinder electrophilic substitution reactions (e.g., nitration) compared to methyl benzoate derivatives with electron-withdrawing groups (e.g., nitro, as in ).
- Ester Stability : Methyl esters are more prone to hydrolysis than ethyl analogs (e.g., I-6230) but less reactive than nitro-substituted benzoates .
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